molecular formula C9H8N2O B1387811 1-methyl-1H-indazole-5-carbaldehyde CAS No. 872607-89-1

1-methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1387811
CAS No.: 872607-89-1
M. Wt: 160.17 g/mol
InChI Key: AKVDMQHGNSYFAG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-5-carbaldehyde (CAS: 872607-89-1) is an indazole derivative with a methyl group at the 1-position and a carbaldehyde moiety at the 5-position. Its molecular formula is C₉H₈N₂O (molecular weight: 160.17 g/mol), and it exhibits a boiling point of 311.8°C and a density of 1.21 g/cm³ . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules, such as kinase inhibitors and demethylase-targeting agents . Its structural features, including the electron-deficient aromatic ring and reactive aldehyde group, make it valuable for condensation and nucleophilic addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by oxidation to form the aldehyde group. Another method includes the reaction of 1-methylindazole with a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 5-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-Methyl-1H-indazole-5-carboxylic acid.

    Reduction: 1-Methyl-1H-indazole-5-methanol.

    Substitution: 1-Methyl-3-nitro-1H-indazole (for nitration).

Scientific Research Applications

Synthetic Chemistry

This compound serves as a critical building block in synthesizing various indazole derivatives. Its unique structure allows for the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Drug Discovery

This compound has shown promise in drug discovery, particularly in cancer research. Indazole derivatives are being investigated for their anti-cancer properties, making this compound a valuable precursor for new drug candidates .

Fluorescent Probes

The compound is utilized in developing fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes and track disease progression effectively .

Material Science

In material science, it is applied in formulating advanced materials such as polymers and coatings. The chemical properties of this compound enhance the performance of these materials .

Biochemical Research

This compound is employed in studies examining enzyme interactions and metabolic pathways, contributing to a deeper understanding of biological systems and potential therapeutic targets .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of indazole derivatives synthesized from this compound. The results indicated significant cytotoxic activity against various cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

Case Study 2: Development of Fluorescent Probes

Researchers developed fluorescent probes based on this compound for live-cell imaging. The probes demonstrated high sensitivity and specificity, allowing for real-time monitoring of cellular events during drug treatment.

Mechanism of Action

The mechanism of action of 1-methyl-1H-indazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Indazole Family

1-Methyl-3-iso-perfluoropropyl-1H-indazole-5-carbaldehyde (67)

  • Structure : Differs by the addition of a 3-iso-perfluoropropyl group (C₃F₇) to the indazole core.
  • Synthesis : Prepared from 1-methyl-1H-indazole-5-carbaldehyde via electrophilic substitution, yielding 71% after silica gel chromatography .
  • However, steric hindrance may reduce accessibility for bulky nucleophiles.

1-Methyl-1H-Indazole-6-Carbaldehyde

  • Structure : Positional isomer with the aldehyde at the 6-position instead of 3.
  • Properties : Similar molecular weight and formula (C₉H₈N₂O) but distinct electronic effects due to altered ring substitution patterns. The 6-position aldehyde may exhibit reduced resonance stabilization compared to the 5-position, affecting reactivity .

1-(1-Methyl-1H-Indazol-5-yl)Ethanone

  • Structure : Replaces the aldehyde with a ketone group (C=O).
  • Reactivity : The ketone is less electrophilic than the aldehyde, making it less reactive in nucleophilic additions but more stable under acidic conditions .

Heterocyclic Analogues

4-Methyl-1H-Imidazole-5-Carbaldehyde

  • Structure : Features an imidazole ring (C₅H₆N₂O) with a methyl group at the 4-position and aldehyde at the 5-position.
  • Physical Properties : Melting point of 165–166°C , significantly lower than this compound, reflecting reduced aromatic stability in the smaller imidazole system .
  • Applications : Primarily used in coordination chemistry due to the imidazole nitrogen’s ability to bind metals, unlike indazole derivatives .

1-Isopropyl-1H-Imidazole-5-Carbaldehyde

  • Structure : Contains a bulky isopropyl group at the 1-position of the imidazole ring.
  • Synthetic Utility : The steric bulk may hinder reactions at the aldehyde group but could improve selectivity in catalytic processes .

Comparative Data Table

Compound Name Molecular Formula Substituents Boiling Point (°C) Melting Point (°C) Synthesis Yield (%) Key Applications
This compound C₉H₈N₂O 1-Me, 5-CHO 311.8 - - Drug intermediates
1-Methyl-3-iso-perfluoropropyl-1H-indazole-5-carbaldehyde C₁₂H₈F₇N₂O 1-Me, 3-C₃F₇, 5-CHO - - 71 Fluorinated APIs
1-Methyl-1H-indazole-6-carbaldehyde C₉H₈N₂O 1-Me, 6-CHO - - - Isomer-specific synthesis
4-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O 4-Me, 5-CHO - 165–166 - Metal coordination

Detailed Research Findings

Stability and Handling

  • The aldehyde group in this compound is sensitive to oxidation, requiring storage under inert conditions. In contrast, ketone analogues (e.g., 1-(1-methyl-1H-indazol-5-yl)ethanone) are more stable but less reactive .

Industrial and Pharmaceutical Relevance

  • This compound is a key intermediate in epithelial-to-mesenchymal transition (EMT) inhibitors , where its aldehyde group enables covalent binding to target enzymes .
  • Fluorinated derivatives (e.g., compound 67) are explored for anticancer agents due to enhanced metabolic stability and bioavailability .

Biological Activity

1-Methyl-1H-indazole-5-carbaldehyde (CAS Number: 872607-89-1) is a heterocyclic compound belonging to the indazole family. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Target of Action

This compound exhibits high affinity for various biological targets, including receptors and enzymes involved in critical biochemical pathways. The compound's structure allows it to interact with multiple molecular targets, influencing cellular functions.

Mode of Action

The biological activity of this compound is mediated through several mechanisms:

  • Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of reactive intermediates that can modify biomolecules.
  • Reductive Cyclization Reactions : Such reactions contribute to the compound's reactivity and potential therapeutic effects.
  • Binding Interactions : The compound has been shown to bind effectively to proteins and enzymes, modulating their activity.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study evaluated its antibacterial effects against various bacterial strains using the agar diffusion method. The results are summarized in Table 1 below.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli1550
Bacillus subtilis1840
Staphylococcus aureus2030
Control (Penicillin)2510

Table 1: Antimicrobial Activity of this compound

The compound exhibited a dose-dependent increase in antibacterial activity, correlating with higher concentrations leading to larger zones of inhibition .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values observed were as follows:

Cell Line IC50 (μM)
MCF-712
HeLa15

Table 2: Anticancer Activity of this compound

Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell growth, such as DNA gyrase, exhibiting binding energies indicative of strong interactions .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption. This property enhances its bioavailability, making it a promising candidate for further development in therapeutic applications .

Case Studies and Research Findings

A notable study investigated the role of indazole derivatives, including this compound, in modulating inflammatory responses. The findings indicated a reduction in pro-inflammatory cytokines in treated cells compared to controls, highlighting its potential as an anti-inflammatory agent.

Additionally, research has shown that indazole derivatives can inhibit key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. This interaction may lead to altered drug metabolism and could have implications for drug design and safety profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-indazole-5-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, analogous methods for pyrazole-4-carbaldehydes involve reacting chloro-substituted precursors with phenols under basic conditions (e.g., K₂CO₃) . Key optimization parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side products.
  • Catalyst selection : Bases like K₂CO₃ or DBU enhance nucleophilic substitution efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and improve yields.
    Characterization via NMR and LC-MS is critical to confirm product purity before downstream use.

Q. How can the purity and identity of this compound be validated during synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons in the indazole ring (δ ~7.5–8.5 ppm) .
    • FT-IR : Look for a strong C=O stretch (~1680–1720 cm⁻¹) and C-H aldehyde stretch (~2820–2720 cm⁻¹).
  • Mass spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (m/z calculated for C₉H₈N₂O: 160.0637).

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved when anisotropic displacement parameters show inconsistencies?

  • Refinement tools : Use SHELXL for high-resolution refinement. Adjust the ISOR and DELU constraints to model anisotropic displacement of the aldehyde group and methyl substituent .
  • Validation : Cross-check with Mercury CSD’s packing similarity analysis to identify intermolecular interactions (e.g., C-H···O hydrogen bonds) that may influence disorder .
  • Twinned data : For twinned crystals, employ the TWIN and BASF commands in SHELXL to deconvolute overlapping reflections .

Q. How can conflicting spectroscopic and crystallographic data for this compound be reconciled?

  • Case study : If NMR suggests a planar aldehyde group, but X-ray data indicates out-of-plane distortion, consider:
    • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility.
    • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries .
  • Electron density maps : Generate OMIT maps in SHELX to rule out model bias in crystallographic data .

Q. What strategies are effective for functionalizing this compound in cross-coupling reactions?

  • Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos catalysts to introduce aryl/alkyl amines at the aldehyde position. Monitor via TLC (Rf ~0.3 in EtOAc/hexane).
  • Aldol condensation : Employ L-proline as an organocatalyst for asymmetric aldol reactions. Optimize solvent (e.g., THF) and temperature (0–25°C) to suppress racemization .
  • Reductive amination : Use NaBH₃CN or STAB in MeOH to convert the aldehyde to secondary amines.

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent aldehyde oxidation.
  • Spill management : Neutralize with sodium bisulfite solution (10% w/v) and dispose of via hazardous waste protocols .

Properties

IUPAC Name

1-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDMQHGNSYFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653302
Record name 1-Methyl-1H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872607-89-1
Record name 1-Methyl-1H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole-5-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of n-BuLi (7.33 mL, 11.73 mmol) and ethylmagnesium bromide (5.76 mL, 5.76 mmol) in 30 mL toluene was stirred at −30° C. for 30 min, then 5-bromo-1-methyl-1H-indazole (2.25 g, 10.66 mmol) in 5 mL THF was added. After stirring at −10° C. for 1 hour, anhydrous DMF (4.95 mL, 64.0 mmol) was added at −10° C. The reaction was allowed to warm to room temperature and stirred for 2 hours. The reaction was quenched with 1N HCl and concentrated in vacuo. The residue was diluted with water, extracted with DCM twice. The organic layers were combined, dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography (hexane:EtOAc=10:1) to give the title compound as a white solid (1.37 g, 76%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 10.02 (s, 1H), 8.41 (d, 1H), 8.31 (d, 1H), 7.86 (dd, 1H), 7.78 (d, 1H), 4.09 (s, 3H). LCMS (method A): [MH]+=161, tR=4.00 min.
Quantity
7.33 mL
Type
reactant
Reaction Step One
Quantity
5.76 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.95 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-methyl-1H-indazole-5-carbaldehyde
1-methyl-1H-indazole-5-carbaldehyde
1-methyl-1H-indazole-5-carbaldehyde

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